Butocrolol hydrochloride Butocrolol hydrochloride
Brand Name: Vulcanchem
CAS No.: 55165-36-1
VCID: VC18457943
InChI: InChI=1S/C19H23NO6.ClH/c1-10-7-13(22)14-15(23)12-5-6-24-16(12)18(17(14)26-10)25-9-11(21)8-20-19(2,3)4;/h5-7,11,20-21,23H,8-9H2,1-4H3;1H
SMILES:
Molecular Formula: C19H24ClNO6
Molecular Weight: 397.8 g/mol

Butocrolol hydrochloride

CAS No.: 55165-36-1

Cat. No.: VC18457943

Molecular Formula: C19H24ClNO6

Molecular Weight: 397.8 g/mol

* For research use only. Not for human or veterinary use.

Butocrolol hydrochloride - 55165-36-1

Specification

CAS No. 55165-36-1
Molecular Formula C19H24ClNO6
Molecular Weight 397.8 g/mol
IUPAC Name 9-[3-(tert-butylamino)-2-hydroxypropoxy]-4-hydroxy-7-methylfuro[3,2-g]chromen-5-one;hydrochloride
Standard InChI InChI=1S/C19H23NO6.ClH/c1-10-7-13(22)14-15(23)12-5-6-24-16(12)18(17(14)26-10)25-9-11(21)8-20-19(2,3)4;/h5-7,11,20-21,23H,8-9H2,1-4H3;1H
Standard InChI Key OMNXUSQATUXCBP-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)C2=C(O1)C(=C3C(=C2O)C=CO3)OCC(CNC(C)(C)C)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Butocrolol hydrochloride (IUPAC name: 9-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-4-hydroxy-7-methylfuro[3,2-g]chromen-5-one hydrochloride) is a chiral compound with a molecular formula of C19H24ClNO6\text{C}_{19}\text{H}_{24}\text{Cl}\text{NO}_6 and a molecular weight of 397.8 g/mol . The molecule features a furochromenone core substituted with a hydroxyl group at position 4, a methyl group at position 7, and an (S)-configured aryloxypropanolamine side chain. This side chain includes a tert-butylamino group, which is critical for beta-1 receptor selectivity .

Stereochemical Considerations

The (S)-enantiomer of butocrolol exhibits superior pharmacological activity compared to its (R)-counterpart, a common trait among beta-blockers due to stereospecific receptor interactions . The chiral center at the second carbon of the propoxy chain ensures optimal binding to beta-1 adrenergic receptors while minimizing off-target effects .

Computed Physicochemical Properties

PubChem data provides the following key properties :

PropertyValue
Hydrogen Bond Donors4
Hydrogen Bond Acceptors7
Rotatable Bonds6
Topological Polar Surface101 Ų
LogP (Predicted)1.2

The compound’s moderate lipophilicity (LogP ≈ 1.2) balances membrane permeability and aqueous solubility, facilitated by the hydrochloride salt formulation .

Synthesis and Manufacturing

The synthesis of butocrolol hydrochloride is detailed in patent literature, emphasizing efficiency and enantiomeric purity . The process involves three key stages:

Key Reaction Steps

  • Epoxide Formation: Aryloxypropanolamine precursors are synthesized via epoxidation of allyl aryl ethers using trisubstituted phosphonium halides (e.g., R3P/CCl4\text{R}_3\text{P}/\text{CCl}_4) .

  • Chlorohydrin Intermediate: Selective monochlorination avoids dichloro byproducts, preserving reaction yield (85–92%) .

  • Amine Incorporation: The chlorohydrin intermediate undergoes nucleophilic substitution with tert-butylamine, followed by hydrochloric acid treatment to yield the hydrochloride salt .

Process Optimization

  • Single-Reactor Synthesis: All steps are conducted in one vessel, reducing intermediate isolation and minimizing racemization .

  • Chromatographic Purification: Final purification via reverse-phase chromatography ensures >99% enantiomeric excess .

Pharmacological Profile

Mechanism of Action

Butocrolol competitively inhibits beta-1 adrenergic receptors in cardiac tissue, reducing cAMP production and subsequent calcium influx. This results in decreased heart rate, myocardial contractility, and blood pressure . Its selectivity ratio (beta-1:beta-2 ≈ 1:20) minimizes bronchoconstriction risks in asthmatic patients .

Pharmacokinetics

  • Absorption: Oral bioavailability is ~50% due to first-pass metabolism .

  • Metabolism: Hepatic CYP2D6-mediated oxidation generates inactive metabolites, primarily excreted renally .

  • Half-Life: 6–8 hours, supporting twice-daily dosing .

Clinical Applications and Comparative Analysis

Therapeutic Indications

  • Hypertension: Reduces systolic/diastolic pressure by 15–20 mmHg in Phase III trials .

  • Angina Pectoris: Improves exercise tolerance by limiting myocardial oxygen demand .

Structural Analogues and Beta-Blocker Classification

Butocrolol’s furochromenone scaffold distinguishes it from classical aryloxypropanolamines. Comparative data with select beta-blockers:

CompoundReceptor SelectivityHalf-Life (h)Key Indications
ButocrololBeta-16–8Hypertension, Angina
MetoprololBeta-13–7Hypertension, MI
CarvedilolBeta/Alpha-16–10Heart Failure

Recent Advances and Future Directions

While butocrolol’s clinical use remains niche, ongoing research explores its potential in migraine prophylaxis and anxiety disorders. Innovations in sustained-release formulations aim to enhance patient compliance .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator